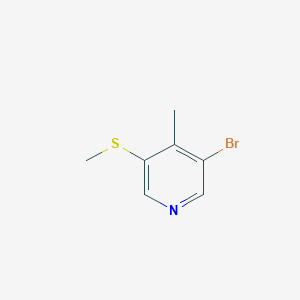

3-Bromo-4-methyl-5-(methylthio)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

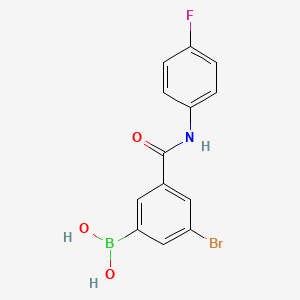

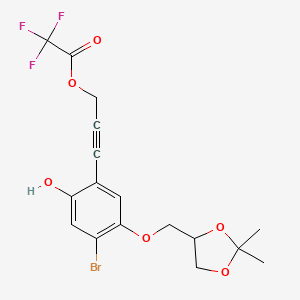

“3-Bromo-4-methyl-5-(methylthio)pyridine” is a chemical compound with the CAS Number: 142137-18-6 . It has a molecular weight of 204.09 and is typically stored at ambient temperature . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of “this compound” can be achieved from 3,5-Dibromopyridine and Sodium thiomethoxide .Molecular Structure Analysis

The IUPAC name for this compound is 3-bromo-5-(methylsulfanyl)pyridine . The InChI code is 1S/C6H6BrNS/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 and the InChI key is AKFNVEXSYXJWQX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

The compound has a density of 1.617 g/cm3 and a boiling point of 251.122ºC at 760 mmHg . The molecular formula is C6H6BrNS and the exact mass is 202.94000 . The compound has a vapour pressure of 0.033mmHg at 25°C and an index of refraction of 1.63 .Safety and Hazards

The compound is considered hazardous and has been assigned the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

While specific future directions for “3-Bromo-4-methyl-5-(methylthio)pyridine” are not mentioned in the sources retrieved, it’s worth noting that such compounds often find use in various fields including pharmaceuticals, organic synthesis, and the production of dyes and pesticides . As a building block in chemical synthesis , it may have potential applications in the development of new compounds and materials.

Mechanism of Action

Target of Action

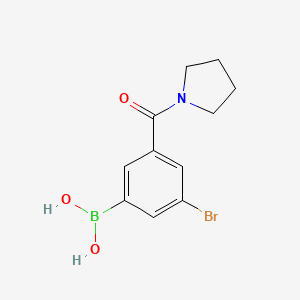

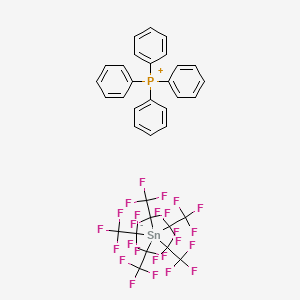

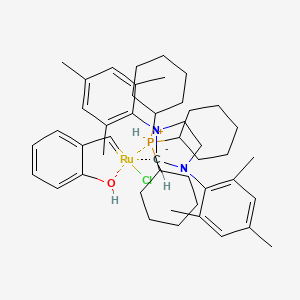

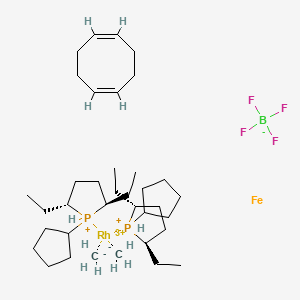

It’s known that bromopyridines are often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound could potentially target palladium catalysts in these reactions, contributing to the formation of carbon-carbon bonds .

Mode of Action

In the context of suzuki-miyaura cross-coupling reactions, bromopyridines typically undergo oxidative addition with palladium catalysts, forming a new pd-c bond . This is followed by transmetalation, where the organic group is transferred from boron to palladium .

Biochemical Pathways

In the context of organic synthesis, the compound could potentially be involved in various carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight (20409) and boiling point (251122ºC at 760 mmHg) , could potentially influence its bioavailability.

Result of Action

In the context of organic synthesis, the compound could potentially contribute to the formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-methyl-5-(methylthio)pyridine can be influenced by various environmental factors. For instance, the compound’s reactivity could potentially be affected by the presence of a palladium catalyst, which is commonly used in Suzuki-Miyaura cross-coupling reactions . Additionally, the compound’s stability could be influenced by storage conditions, as it is recommended to be stored in closed vessels .

Properties

IUPAC Name |

3-bromo-4-methyl-5-methylsulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGLFYMPCCEMDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1SC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-Isobutyl-8-azabicyclo[3.2.1]octan-3-one; 95%](/img/structure/B6303765.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate; 95%](/img/structure/B6303815.png)

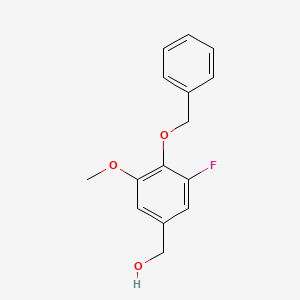

![[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol](/img/structure/B6303832.png)